molecular formula C11H14N2O3S B511899 2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide CAS No. 848324-27-6

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide

Cat. No. B511899
CAS RN: 848324-27-6
M. Wt: 254.31g/mol
InChI Key: SPUKVRZPRRDZQE-UHFFFAOYSA-N
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Description

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide (hereinafter referred to as ‘2-ADC’) is a novel compound that has recently been discovered and studied for its potential use in various scientific research applications. 2-ADC is a part of the spirobenzothiophene family of compounds, which are known for their unique properties and ability to form strong covalent bonds. 2-ADC has been found to have a wide range of applications in fields such as organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

The compound and its derivatives have been utilized in synthesizing various spirocyclic and heterocyclic structures. For instance, aminolysis of certain spiro adducts results in the formation of carbamoylhexahydrobenzo[b]thiophene-4-carboxylic acid 1,1-dioxides, demonstrating a method for opening the 1,3-dioxane ring and forming structurally significant compounds (Andreev et al., 2004). Similar reactions have been explored to synthesize derivatives that highlight the versatility of spirocyclic scaffolds in chemical synthesis (Shul′ts et al., 2009).

Advancements in Heterocyclic Chemistry

Research has demonstrated the efficient synthesis of spiroheterocyclic compounds, contributing to the field of heterocyclic chemistry. These findings include the development of novel reaction conditions for synthesizing spiroheterocycles, providing insights into the reactivity and potential applications of these compounds in further chemical studies (Meng et al., 2017).

Green Chemistry and Solvent-Free Synthesis

The compound's derivatives have been synthesized using green chemistry principles, including microwave-assisted, solvent-free conditions. This approach highlights the environmental benefits and efficiency of synthesizing complex molecules without the need for traditional solvents, offering a sustainable method for compound synthesis (Novanna et al., 2019).

Structural Analysis and Biological Activity

Further studies have focused on the targeted synthesis and analysis of biologically active derivatives. Through optimization of synthesis methods and analytical techniques like HPLC, researchers have identified compounds with potential pharmacological properties, paving the way for future drug development and medicinal chemistry research (Chiriapkin et al., 2021).

properties

IUPAC Name

2'-aminospiro[1,3-dioxolane-2,6'-5,7-dihydro-4H-1-benzothiophene]-3'-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c12-9(14)8-6-1-2-11(15-3-4-16-11)5-7(6)17-10(8)13/h1-5,13H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPUKVRZPRRDZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC3=C1C(=C(S3)N)C(=O)N)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-4,7-dihydro-5H-spiro[1-benzothiophene-6,2'-[1,3]dioxolane]-3-carboxamide

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